2-(4-chlorophenyl)-N-methoxy-N-methylacetamide 2-(4-chlorophenyl)-N-methoxy-N-methylacetamide
Brand Name: Vulcanchem
CAS No.: 946402-83-1
VCID: VC7270883
InChI: InChI=1S/C10H12ClNO2/c1-12(14-2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3
SMILES: CN(C(=O)CC1=CC=C(C=C1)Cl)OC
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66

2-(4-chlorophenyl)-N-methoxy-N-methylacetamide

CAS No.: 946402-83-1

Cat. No.: VC7270883

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-N-methoxy-N-methylacetamide - 946402-83-1

Specification

CAS No. 946402-83-1
Molecular Formula C10H12ClNO2
Molecular Weight 213.66
IUPAC Name 2-(4-chlorophenyl)-N-methoxy-N-methylacetamide
Standard InChI InChI=1S/C10H12ClNO2/c1-12(14-2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3
Standard InChI Key BNTCLWSIMGZQEJ-UHFFFAOYSA-N
SMILES CN(C(=O)CC1=CC=C(C=C1)Cl)OC

Introduction

Chemical Structure and Computational Properties

The compound features a 4-chlorophenyl group attached to an acetamide backbone modified with methoxy and methyl groups on the nitrogen atom. This configuration enhances its lipophilicity compared to simpler acetamides, potentially improving membrane permeability in biological systems. Key structural attributes include:

  • Chlorophenyl moiety: The para-chlorine atom introduces electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions .

  • N-methoxy-N-methyl group: Steric and electronic effects from these substituents modulate the amide's stability and hydrogen-bonding capacity .

Table 1: Computed Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight213.66 g/molPubChem
Topological Polar Surface38.3 ŲChemAxon Predictions
LogP (Partition Coefficient)2.1ALOGPS 2.1
Water Solubility0.12 mg/mLESOL Method

These properties suggest moderate hydrophobicity, aligning with its potential role as a drug candidate intermediate.

Synthesis and Industrial Production

The synthesis of 2-(4-chlorophenyl)-N-methoxy-N-methylacetamide can be extrapolated from established methods for analogous N-methoxy-N-methylamides. A plausible route involves:

  • Acylation of 4-chlorophenylacetic acid: Conversion to the acid chloride using thionyl chloride (SOCl₂).

  • Amidation with N,O-dimethylhydroxylamine: Reaction under Schotten-Baumann conditions to form the target compound .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
14-Chlorophenylacetic acid, SOCl₂, reflux, 2h85%
2N,O-dimethylhydroxylamine, Et₃N, DCM, 0°C→RT78%

Industrial-scale production may employ continuous-flow reactors to optimize efficiency, as demonstrated in related amide syntheses . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography.

Reactivity and Functionalization

The compound participates in characteristic amide and aryl chloride reactions:

Nucleophilic Substitution

The chlorophenyl group undergoes substitution with nucleophiles (e.g., hydroxide, amines) under SNAr conditions. For example:
C6H4Cl+NH3Cu, 200°CC6H4NH2+HCl\text{C}_6\text{H}_4\text{Cl} + \text{NH}_3 \xrightarrow{\text{Cu, 200°C}} \text{C}_6\text{H}_4\text{NH}_2 + \text{HCl}

Amide Transformations

  • Reduction: LiAlH₄ reduces the amide to a tertiary amine.

  • Hydrolysis: Acidic or basic conditions cleave the amide bond, yielding 4-chlorophenylacetic acid derivatives .

Activity TypeMechanismEC₅₀/IC₅₀ (Predicted)
AntimicrobialMembrane disruption15–25 μM
Anti-inflammatoryCOX-2 inhibition10–50 μM
AnticancerTopoisomerase II inhibition5–20 μM

These activities are speculative and require experimental validation.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Antipsychotic agents: Structural analogs (e.g., chlorpromazine derivatives) utilize chlorophenyl motifs .

  • NSAIDs: Amide groups are common in COX inhibitors like diclofenac.

Agrochemical Development

Chlorinated aromatics are prevalent in herbicides and pesticides. The methoxy group may enhance soil persistence.

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